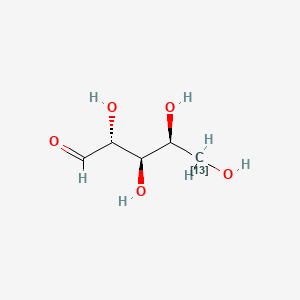
L-(+)-Lyxose-13C-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-(+)-Lyxose-13C-1 is a rare sugar that is isotopically labeled with carbon-13 at the first carbon position. This compound is a stereoisomer of D-xylose and is part of the aldopentose family, which consists of five-carbon sugars with an aldehyde group. The isotopic labeling with carbon-13 makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-(+)-Lyxose-13C-1 typically involves the use of isotopically labeled precursors. One common method is the chemical synthesis starting from L-arabinose, which is converted to L-lyxose through a series of chemical reactions. The carbon-13 labeling is introduced at the first carbon position using labeled reagents. The reaction conditions often involve the use of strong acids or bases, and the process may require multiple steps to achieve the desired isotopic purity.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and high cost of isotopically labeled reagents. advancements in biotechnology and chemical synthesis have made it possible to produce this compound on a larger scale. Enzymatic methods using specific enzymes that can incorporate carbon-13 into the sugar molecule are also being explored for more efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
L-(+)-Lyxose-13C-1 can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions, while alkyl halides are used for etherification.
Major Products
Oxidation: L-(+)-Lyxonic acid
Reduction: L-(+)-Lyxitol
Substitution: Various esters and ethers depending on the reagents used
Applications De Recherche Scientifique
L-(+)-Lyxose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.
Industry: Applied in the production of labeled compounds for research and development purposes.
Mécanisme D'action
The mechanism of action of L-(+)-Lyxose-13C-1 primarily involves its role as a labeled sugar in metabolic studies. The carbon-13 isotope acts as a tracer, allowing researchers to follow the metabolic pathways and interactions of the sugar within biological systems. This helps in understanding the molecular targets and pathways involved in carbohydrate metabolism and related processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Xylose: A stereoisomer of L-(+)-Lyxose, commonly used in similar applications but without isotopic labeling.
L-Arabinose: Another aldopentose sugar, often used as a starting material for the synthesis of L-(+)-Lyxose-13C-1.
L-Ribose: A structurally similar sugar with applications in nucleic acid research.
Uniqueness
This compound is unique due to its isotopic labeling, which provides a distinct advantage in research applications requiring precise tracking of carbon atoms. This makes it particularly valuable in NMR spectroscopy and metabolic studies, where the carbon-13 label enhances the sensitivity and resolution of the analysis.
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
(2R,3R,4S)-2,3,4,5-tetrahydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1/i2+1 |
Clé InChI |
PYMYPHUHKUWMLA-DRQMRQBUSA-N |
SMILES isomérique |
[13CH2]([C@@H]([C@H]([C@H](C=O)O)O)O)O |
SMILES canonique |
C(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















